Cas no 82815-86-9 (ethyl 2-(3-methoxyphenoxy)acetate)

ethyl 2-(3-methoxyphenoxy)acetate structure
82815-86-9 structure
Product Name:ethyl 2-(3-methoxyphenoxy)acetate
CAS-Nr.:82815-86-9
MF:C11H14O4
MW:210.226463794708
MDL:MFCD01162395
CID:708599
Update Time:2024-01-23

ethyl 2-(3-methoxyphenoxy)acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Acetic acid,2-(3-methoxyphenoxy)-, ethyl ester
    • (3-METHOXYPHENOXY) ACETIC ACID ETHYL ESTER
    • ethyl (3-methoxyphenoxy)acetate
    • ethyl 2-(3-methoxyphenoxy)acetate
    • ethyl m-methoxyphenoxyacetate
    • Resorcin-methylaether-O-essigsaeure-aethylester
    • Acetic acid, (3-methoxyphenoxy)-, ethyl ester (9CI)
    • Acetic acid, (m-methoxyphenoxy)-, ethyl ester (6CI, 7CI)
    • Ethyl 2-(3-methoxyphenoxy)acetate (ACI)
    • 3-Methoxyphenoxyacetic acid ethyl ester
    • MDL: MFCD01162395
    • Inchi: 1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-5-9(7-10)13-2/h4-7H,3,8H2,1-2H3
    • InChI-Schlüssel: RGCXMLIHLKQOHN-UHFFFAOYSA-N
    • Lächelt: O=C(COC1C=C(OC)C=CC=1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 210.08900

Experimentelle Eigenschaften

  • PSA: 44.76000
  • LogP: 1.63710

ethyl 2-(3-methoxyphenoxy)acetate Zolldaten

  • HS-CODE:2918990090
  • Zolldaten:

    China Zollkodex:

    2918990090

    Übersicht:

    Andere zusätzliche Oxycarbonsäuren (einschließlich Anhydride\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2918990090. andere Carbonsäuren mit zusätzlicher Sauerstofffunktion und ihre Anhydride, Halogenide, Peroxide und Peroxysäuren; ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

ethyl 2-(3-methoxyphenoxy)acetate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B441803-10mg
ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9
10mg
$ 50.00 2022-06-01
TRC
B441803-50mg
ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9
50mg
$ 70.00 2022-06-01
TRC
B441803-100mg
ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9
100mg
$ 115.00 2022-06-01
OTAVAchemicals
2997142-50MG
ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9 90%
50MG
$29 2023-07-07
OTAVAchemicals
2997142-100MG
ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9 90%
100MG
$52 2023-07-07
OTAVAchemicals
2997142-250MG
ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9 90%
250MG
$115 2023-07-07
A2B Chem LLC
AC41250-50mg
Acetic acid,2-(3-methoxyphenoxy)-, ethyl ester
82815-86-9 90%
50mg
$233.00 2024-04-19
A2B Chem LLC
AC41250-100mg
Acetic acid,2-(3-methoxyphenoxy)-, ethyl ester
82815-86-9 90%
100mg
$258.00 2024-04-19
A2B Chem LLC
AC41250-250mg
Acetic acid,2-(3-methoxyphenoxy)-, ethyl ester
82815-86-9 90%
250mg
$328.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644977-1g
Ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9 98%
1g
¥5468.00 2024-07-28

ethyl 2-(3-methoxyphenoxy)acetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
1.2 5 min, reflux; 12 h, reflux
Referenz
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 70 °C
Referenz
Design and synthesis of α-phenoxy-N-sulfonylphenyl acetamides as Trypanosoma brucei Leucyl-tRNA synthetase inhibitors
Xin, Weixiang; et al, European Journal of Medicinal Chemistry, 2020, 185,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 3 h, 0 °C → 60 °C; 60 °C → 0 °C
1.2 Reagents: Sodium sulfate decahydrate ;  0 °C; 15 min, rt
2.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
2.2 Reagents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
3.2 5 min, reflux; 12 h, reflux
Referenz
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ,  Water ;  rt → 63 °C
1.2 Solvents: Acetone ;  1 h, 63 °C; 7 h, 63 °C; 63 °C → rt; 13 h, rt
Referenz
Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid
Gallou, Isabelle; et al, Organic Process Research & Development, 2020, 24(5), 861-866

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 24 h, reflux
Referenz
Palladium-Catalyzed Carbonylative Cyclization of Aryl Alkenes/Alkenols: A New Reaction Mode for the Synthesis of Electron-Rich Chromanes
Li, Shuang; et al, Organic Letters, 2015, 17(5), 1240-1243

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  5 h, reflux
Referenz
Expedient discovery for novel antifungal leads: 1,3,4-Oxadiazole derivatives bearing a quinazolin-4(3H)-one fragment
Wang, Xiaobin; et al, Bioorganic & Medicinal Chemistry, 2021, 45,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
2.2 5 min, reflux; 12 h, reflux
Referenz
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
2.2 5 min, reflux; 12 h, reflux
Referenz
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
2.2 5 min, reflux; 12 h, reflux
Referenz
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
2.2 5 min, reflux; 12 h, reflux
Referenz
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 3 h, 0 °C → 60 °C; 60 °C → 0 °C
1.2 Reagents: Sodium sulfate decahydrate ;  0 °C; 15 min, rt
2.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
2.2 Reagents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
3.2 5 min, reflux; 12 h, reflux
Referenz
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 3 h, 0 °C → 60 °C; 60 °C → 0 °C
1.2 Reagents: Sodium sulfate decahydrate ;  0 °C; 15 min, rt
2.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
2.2 Reagents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
3.2 5 min, reflux; 12 h, reflux
Referenz
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 3 h, 0 °C → 60 °C; 60 °C → 0 °C
1.2 Reagents: Sodium sulfate decahydrate ;  0 °C; 15 min, rt
2.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
2.2 Reagents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
3.2 5 min, reflux; 12 h, reflux
Referenz
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

ethyl 2-(3-methoxyphenoxy)acetate Raw materials

ethyl 2-(3-methoxyphenoxy)acetate Preparation Products

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